2-(2-Morpholin-4-ylethoxy)benzonitrile Enables Access to Sub-Nanomolar p38α Inhibitors
The target compound serves as a direct precursor to intermediate 16 in the synthesis of a series of substituted N,N′-diarylurea p38α inhibitors [1]. Among these, compound 25a, which is derived from this intermediate, exhibited an IC50 value of 0.47 nM against the p38α enzyme, demonstrating exceptional potency that is directly linked to the presence and positioning of the morpholinoethoxy group [1].
| Evidence Dimension | p38α Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.47 nM (for final inhibitor 25a derived from this intermediate) |
| Comparator Or Baseline | BIRB-796, a reference p38α inhibitor with a similar morpholinoethoxy moiety (IC50 = 38 nM for p38α) [1] |
| Quantified Difference | ~81-fold higher potency |
| Conditions | In vitro enzyme assay |
Why This Matters
The ability to generate a final compound with sub-nanomolar potency validates the target compound as a critical building block for high-value drug discovery programs targeting p38α MAPK.
- [1] Zhu, D.; Xing, Q.; Cao, R.; Zhao, D.; Zhong, W. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules 2016, 21 (5), 677. View Source
